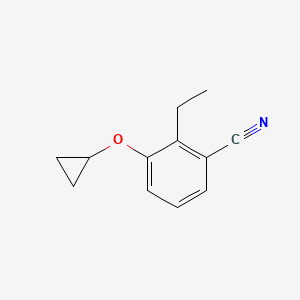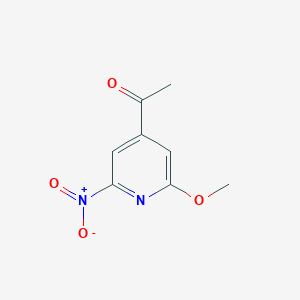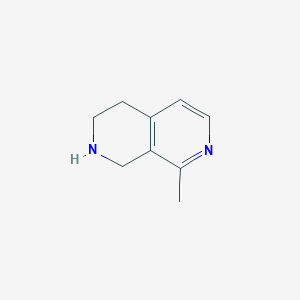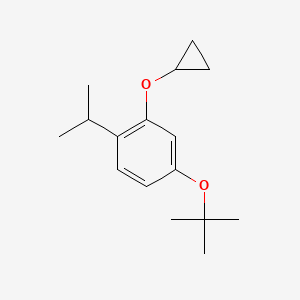
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms and two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino acids with suitable reagents to form the diazepane ring. For instance, the condensation of an amino acid derivative with a diketone can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
化学反応の分析
Types of Reactions
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the nitrogen atoms .
科学的研究の応用
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and studying protein-ligand interactions.
Industry: The compound is used in the synthesis of materials with unique properties, such as polymers and catalysts
作用機序
The mechanism of action of (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to (4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid include other diazepane derivatives and heterocyclic compounds with similar ring structures, such as:
- 1,4-diazepane-2,5-dione
- 1,3-diazepane-2,6-dione
- 1,2-diazepane-3,5-dione .
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
特性
分子式 |
C6H8N2O4 |
|---|---|
分子量 |
172.14 g/mol |
IUPAC名 |
(4S)-2,7-dioxo-1,3-diazepane-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-1-3(5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12)/t3-/m0/s1 |
InChIキー |
NRTMXTDGNGLIJV-VKHMYHEASA-N |
異性体SMILES |
C1CC(=O)NC(=O)N[C@@H]1C(=O)O |
正規SMILES |
C1CC(=O)NC(=O)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



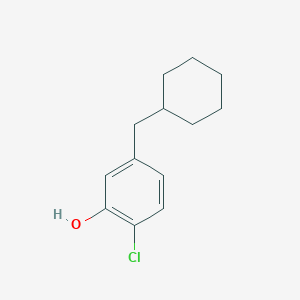
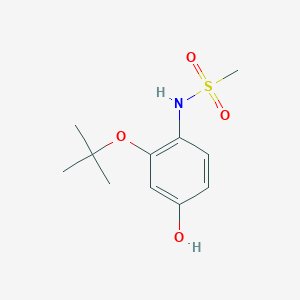
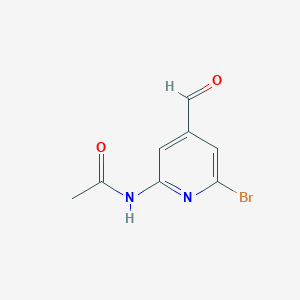


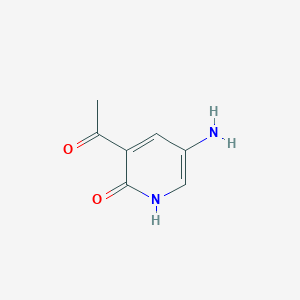
![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
